3-(4-methoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one
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Overview
Description
3-(4-methoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one is a complex organic compound that belongs to the class of chromeno[8,7-e][1,3]oxazin-4-one derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one typically involves multi-step organic reactions. One common method involves the condensation of 4-methoxybenzaldehyde with a suitable amine to form an intermediate Schiff base, which is then cyclized under acidic or basic conditions to yield the desired oxazinone structure. The reaction conditions often require careful control of temperature, pH, and solvent choice to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of catalysts, such as Lewis acids or transition metal complexes, can further enhance the reaction rate and selectivity. Purification steps, including recrystallization and chromatography, are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the oxazinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.
Scientific Research Applications
3-(4-methoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound exhibits potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, such as in the treatment of cancer and inflammatory diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 3-(4-methoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one exerts its effects involves interaction with specific molecular targets and pathways. For example, its anti-inflammatory activity may be mediated through inhibition of pro-inflammatory enzymes or signaling pathways. The compound’s antioxidant properties could be attributed to its ability to scavenge free radicals and protect cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
3-(4-methoxyphenyl)-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one: Lacks the propyl group, which may affect its biological activity and solubility.
3-(4-hydroxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one: The hydroxyl group can enhance hydrogen bonding and potentially increase biological activity.
3-(4-methoxyphenyl)-9-ethyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one: The ethyl group may result in different pharmacokinetic properties compared to the propyl group.
Uniqueness
The presence of the propyl group in 3-(4-methoxyphenyl)-9-propyl-9,10-dihydro-4H,8H-chromeno[8,7-e][1,3]oxazin-4-one can influence its lipophilicity, solubility, and overall biological activity, making it unique compared to its analogs. This structural variation can lead to differences in how the compound interacts with biological targets and its effectiveness in various applications.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-9-propyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c1-3-10-22-11-17-19(26-13-22)9-8-16-20(23)18(12-25-21(16)17)14-4-6-15(24-2)7-5-14/h4-9,12H,3,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTPCJCPPGOMIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=C(C=C4)OC)OC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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